1-(Tert-butyl)-3-(3-(3-chlorophenyl)-3-hydroxypropyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Tert-butyl)-3-(3-(3-chlorophenyl)-3-hydroxypropyl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a tert-butyl group, a chlorophenyl group, and a hydroxypropyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tert-butyl)-3-(3-(3-chlorophenyl)-3-hydroxypropyl)urea typically involves the reaction of tert-butyl isocyanate with 3-(3-chlorophenyl)-3-hydroxypropylamine. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully monitored, and purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Tert-butyl)-3-(3-(3-chlorophenyl)-3-hydroxypropyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The chlorophenyl group can be reduced to a phenyl group.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an aprotic solvent.
Major Products Formed:
Oxidation: Formation of 1-(Tert-butyl)-3-(3-(3-chlorophenyl)-3-oxopropyl)urea.
Reduction: Formation of 1-(Tert-butyl)-3-(3-phenyl-3-hydroxypropyl)urea.
Substitution: Formation of 1-(Tert-butyl)-3-(3-(3-methoxyphenyl)-3-hydroxypropyl)urea.
Scientific Research Applications
1-(Tert-butyl)-3-(3-(3-chlorophenyl)-3-hydroxypropyl)urea has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Tert-butyl)-3-(3-(3-chlorophenyl)-3-hydroxypropyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-(Tert-butyl)-3-(3-phenyl-3-hydroxypropyl)urea
- 1-(Tert-butyl)-3-(3-(3-methoxyphenyl)-3-hydroxypropyl)urea
- 1-(Tert-butyl)-3-(3-(3-bromophenyl)-3-hydroxypropyl)urea
Comparison: 1-(Tert-butyl)-3-(3-(3-chlorophenyl)-3-hydroxypropyl)urea is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity, making it a valuable subject of study in various research fields.
Properties
IUPAC Name |
1-tert-butyl-3-[3-(3-chlorophenyl)-3-hydroxypropyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O2/c1-14(2,3)17-13(19)16-8-7-12(18)10-5-4-6-11(15)9-10/h4-6,9,12,18H,7-8H2,1-3H3,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVYBVWDYKDUNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCCC(C1=CC(=CC=C1)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.